molecular formula C13H17NO4 B12530856 L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)- CAS No. 842127-03-1

L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)-

Cat. No.: B12530856
CAS No.: 842127-03-1
M. Wt: 251.28 g/mol
InChI Key: FTFLVHUSRKHQFQ-TUAOUCFPSA-N
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Description

L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)- is a chemical compound with the molecular formula C₁₃H₁₇NO₄ and a molecular weight of 251.282 g/mol . This compound is a derivative of L-proline, an imino acid that plays a crucial role in the structure and function of proteins. The hydroxylation and phenylmethoxy methylation of L-proline result in unique chemical properties that make this compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)- involves several steps, including the hydroxylation of L-proline and subsequent protection of the hydroxyl group with a phenylmethoxy methyl group. The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired stereochemistry and yield. For example, microbial synthesis using engineered microorganisms has been explored for the production of hydroxylated derivatives of L-proline .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale microbial fermentation processes. These processes utilize genetically engineered microorganisms to produce the compound in high yields and with high stereochemical purity. The use of microbial cell factories has opened new avenues for the green and efficient production of L-proline derivatives .

Chemical Reactions Analysis

Types of Reactions

L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The phenylmethoxy methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis.

Scientific Research Applications

L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)- has numerous scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in protein structure and function, particularly in collagen synthesis.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)- involves its interaction with specific molecular targets and pathways. The hydroxylated proline derivative can modulate the activity of enzymes and proteins involved in collagen synthesis and cell signaling. For example, it can influence the phosphorylation and activation of protein kinases and transcription factors, thereby regulating cellular metabolism and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)- is unique due to its specific stereochemistry and the presence of the phenylmethoxy methyl group. These features confer distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

842127-03-1

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

(2S,4S,5R)-4-hydroxy-5-(phenylmethoxymethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H17NO4/c15-12-6-10(13(16)17)14-11(12)8-18-7-9-4-2-1-3-5-9/h1-5,10-12,14-15H,6-8H2,(H,16,17)/t10-,11+,12-/m0/s1

InChI Key

FTFLVHUSRKHQFQ-TUAOUCFPSA-N

Isomeric SMILES

C1[C@@H]([C@H](N[C@@H]1C(=O)O)COCC2=CC=CC=C2)O

Canonical SMILES

C1C(C(NC1C(=O)O)COCC2=CC=CC=C2)O

Origin of Product

United States

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